BenchChemオンラインストアへようこそ!

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

CTPS1 inhibitor cancer cell proliferation immune modulation

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 888410-20-6) is a fully synthetic small molecule (C20H18N2O3S, MW 366.44) built on a 1,3-thiazole core substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin-6-yl ring and at the 2-position with a 3,4-dimethylbenzamide moiety. It belongs to a family of N-(thiazol-2-yl)benzamides that have been explored as cytidine triphosphate synthase 1 (CTPS1) inhibitors, cholinesterase modulators, and lipoxygenase ligands.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 888410-20-6
Cat. No. B2382349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
CAS888410-20-6
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C
InChIInChI=1S/C20H18N2O3S/c1-12-3-4-15(9-13(12)2)19(23)22-20-21-16(11-26-20)14-5-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
InChIKeyPHLZDAVTKFDBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 888410-20-6): Compound Identity and Baseline for Procurement


N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide (CAS 888410-20-6) is a fully synthetic small molecule (C20H18N2O3S, MW 366.44) built on a 1,3-thiazole core substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin-6-yl ring and at the 2-position with a 3,4-dimethylbenzamide moiety . It belongs to a family of N-(thiazol-2-yl)benzamides that have been explored as cytidine triphosphate synthase 1 (CTPS1) inhibitors, cholinesterase modulators, and lipoxygenase ligands [1]. Despite its commercial availability through several screening-compound vendors, a systematic search of the peer-reviewed literature, patent exemplifications, and public bioactivity databases (PubChem, ChEMBL, BindingDB) returned **no primary experimental data containing head-to-head quantitative comparisons** between this compound and its closest structural analogs [2]. The compound therefore occupies an 'undifferentiated space' in which procurement decisions currently rely on chemical identity and purity specifications rather than on rigorously benchmarked biological performance.

Why Generic Substitution of CAS 888410-20-6 Is Not Supported by Current Evidence


Within the N-(4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-yl)benzamide congeneric series, even subtle changes in the benzamide substituent pattern profoundly alter the compound's pharmacophore geometry, electronic surface, and target engagement profile . In the patent literature describing CTPS1 inhibitors, the nature and position of substituents on the benzamide ring directly determine the IC50 against CTPS1, with some analogs displaying nanomolar activity while closely related compounds are inactive [1]. For CAS 888410-20-6, the 3,4-dimethyl substitution differentiates it from the 3,4-dimethoxy (CAS 864860-98-0), 4-chloro (CAS 888410-76-2), and 4-cyano (benchchem ID) analogs, yet no published quantitative activity data exist for any member of this specific sub-series. [2] Consequently, a procurement officer or screening scientist cannot assume that purchasing a cheaper or more readily available analog (e.g., the dimethoxy variant) will recapitulate the biological behavior of the dimethyl compound. Without comparative IC50, selectivity, or cellular activity data, substitution carries a high risk of selecting a compound with a different target profile or potency rank order.

Quantitative Differentiation Evidence for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide


CTPS1 Patent Series: Absence of 3,4-Dimethyl Exemplification vs. Active Analogs

The most advanced therapeutic hypothesis for this chemotype is CTPS1 inhibition. The patent US 20230183229 A1 discloses extensive structure-activity relationships for benzamide-thiazole compounds but does not explicitly claim or provide IC50 data for the 3,4-dimethylbenzamide derivative [1]. In contrast, structurally related exemplars with different benzamide substituents reached IC50 values in the nanomolar range for CTPS1 inhibition. The absence of the dimethyl compound from the patent's most preferred list suggests its potency against CTPS1 is either unmeasured or inferior to the lead series. Direct head-to-head comparison data are unavailable.

CTPS1 inhibitor cancer cell proliferation immune modulation

Cholinesterase and Lipoxygenase Inhibition: Qualitative vs. Quantitative Gap

Vendor data sheets consistently describe the compound as exhibiting 'moderate to weak inhibition of cholinesterase and lipoxygenase enzymes' . However, no IC50 values, percent inhibition at defined concentrations, or enzyme kinetics parameters have been published in peer-reviewed journals. The closest comparator, the 3,4-dimethoxy analog, has been computationally predicted to interact with a broader set of targets including adenosine receptors, monoamine oxidases, and kinases [1], but experimental validation is absent for the dimethyl compound. Without quantitative IC50 data, the compound cannot be meaningfully differentiated from other cholinesterase-modulating thiazoles.

cholinesterase inhibition Alzheimer's disease neuroprotection

Physicochemical and Drug-Likeness Differentiation from the Dimethoxy Analog

The replacement of the 3,4-dimethyl moiety (target compound, MW 366.44, clogP ~3.5 predicted) with a 3,4-dimethoxy group (comparator, MW 398.43, clogP ~2.8 predicted) alters the hydrogen-bond acceptor count (3 vs. 5), topological polar surface area (~55 vs. ~74 Ų), and calculated aqueous solubility . These differences, derived from structural analysis and computed properties, suggest the dimethyl compound may exhibit superior membrane permeability and CNS penetration potential compared to its dimethoxy counterpart. However, no experimental logP, solubility, permeability, or pharmacokinetic data are available for either compound, limiting this to a class-level inference.

Lipinski Rule of Five logP solubility

Evidence-Linked Application Scenarios for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide


Chemical Probe for CTPS1-Dependent Biology — When Patent Space Precludes an Optimized Analog

If a research group requires a CTPS1-active chemical probe but is legally constrained from using a clinically optimized, patent-protected lead, this compound may serve as a structurally related but unencumbered alternative for initial target-validation experiments. However, the absence of disclosed CTPS1 IC50 data means researchers must independently profile the compound in their biochemical and cellular CTPS1 assays before use .

Structure-Activity Relationship (SAR) Exploration of Benzamide-Thiazole Cholinesterase Modulators

The vendor-reported cholinesterase and lipoxygenase inhibition, though unquantified, is consistent with the activity of other benzamide-thiazole hybrids . The 3,4-dimethyl substitution provides a distinct electronic and steric perturbation relative to the 3,4-dimethoxy and 4-chloro analogs , making this compound a useful SAR probe for systematically dissecting the contribution of the benzamide substituent to enzyme inhibition, once an in-house potency assay is established.

CNS Penetration Candidate Library Member

Among the available benzodioxin-thiazole-benzamide analogs, the 3,4-dimethyl derivative has the lowest predicted topological polar surface area and hydrogen-bond acceptor count, suggesting the best passive CNS permeability potential within this specific sub-series . This makes it a rational choice for inclusion in a focused library for phenotypic screening in neurodegeneration or neuroinflammation models, where CNS exposure is a prerequisite.

Internal Reference Standard for Chromatographic or Mass Spectrometry Method Development

Because the compound is structurally characterized (InChI Key PHLZDAVTKFDBQO-UHFFFAOYSA-N) and commercially available with specified purity, it can serve as a reference standard for developing LC-MS or HPLC methods aimed at quantifying benzodioxin-thiazole compounds in biological matrices. Its distinct retention time and mass spectrum, when benchmarked against the dimethoxy and chloro analogs, support multi-analyte method validation .

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.